molecular formula C11H9ClN2O4S2 B2402426 ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine CAS No. 1024062-20-1

((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine

Cat. No.: B2402426
CAS No.: 1024062-20-1
M. Wt: 332.77
InChI Key: ZJCHRVRFWPIMTH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine is C11H9ClN2O4S2 . The molecular weight is 332.78 .


Physical and Chemical Properties Analysis

The physical and chemical properties of This compound are not well-documented in the available literature .

Scientific Research Applications

  • Synthesis of Aminobenzo[b]thiophenes : Androsov et al. (2010) describe a method for synthesizing 3-aminobenzo[b]thiophenes using a reaction involving 1-(2-chloro-5-nitrophenyl)ethanone, which is closely related to the chemical structure . This synthesis is part of a broader exploration of thiophene chemistry, relevant in pharmaceutical and material science research (Androsov et al., 2010).

  • Aminolysis of Sulfamate Esters : Spillane et al. (1996) investigated the aminolysis of sulfamate esters, a process relevant to understanding the behavior of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-thienylmethyl)amine in non-aqueous solvents. This study provides insights into the reaction mechanisms of related sulfonyl compounds (Spillane et al., 1996).

  • Potential Pesticidal Activity : Borys et al. (2012) report on the synthesis of tribromomethyl phenyl sulfone derivatives as novel potential pesticides. This study highlights the incorporation of a halogenmethylsulfonyl moiety, which is structurally similar to the compound , and its application in developing new pesticides (Borys et al., 2012).

  • Synthesis of Indolium-2-thiolates : Androsov (2008) describes the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines. This process involves a thioketene intermediate, which is structurally related to this compound, and shows its potential in synthesizing complex organic compounds (Androsov, 2008).

  • Reactions of Thiophene Sulfonyl Derivatives : Cremlyn et al. (1981) explored the reactions of thiophene-2-sulfonyl chloride with various amines, hydrazines, and azides. This research provides a fundamental understanding of how thiophene sulfonyl compounds, which are structurally related to the compound , react under different conditions (Cremlyn et al., 1981).

  • Aromatic Polyamides Synthesis : Shockravi et al. (2009) discuss the synthesis of fluorinated polyamides using a process that starts from 2-chloro-5-nitrobenzotrifluoride, a compound structurally related to this compound. This research is significant for the development of new materials with enhanced properties (Shockravi et al., 2009).

Properties

IUPAC Name

4-chloro-2-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4S2/c12-8-3-4-11(10(6-8)14(15)16)20(17,18)13-7-9-2-1-5-19-9/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCHRVRFWPIMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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